3-(2-(3-Bromophenoxy)ethoxy)azetidine

Lipophilicity LogP Physicochemical profiling

Fragment-based drug discovery (FBDD) campaigns often stall when hit compounds lack orthogonal reactivity or exceed Ro3 physicochemical thresholds. This azetidine building block directly addresses both constraints: Fsp³ = 0.455 exceeds the >0.42 developability benchmark while XLogP3 = 1.8 sits within Ro3 fragment space (MW <300, LogP ≤3). - Dual orthogonal reactivity: meta-bromine for Suzuki/Buchwald/Sonogashira cross-coupling + free azetidine NH for amidation/sulfonylation - enabling parallel SAR exploration unavailable with parent or 4-bromo isomer. - Measurable LogP series: bridges unsubstituted parent (XLogP3 = 1.1) and 4-bromo isomer (LogP = 2.06), providing a ~0.7 log unit step for systematic lipophilicity-ADME correlation. - 97% purity ensures fragment screening hits (SPR, TSA, NMR) are compound-attributable, not impurity artifacts.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B13631401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(3-Bromophenoxy)ethoxy)azetidine
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1C(CN1)OCCOC2=CC(=CC=C2)Br
InChIInChI=1S/C11H14BrNO2/c12-9-2-1-3-10(6-9)14-4-5-15-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2
InChIKeyJEAHKHNMAUHJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(3-Bromophenoxy)ethoxy)azetidine – Chemical Identity, Physicochemical Profile, and Procurement Baseline (CAS 1343908-70-2)


3-(2-(3-Bromophenoxy)ethoxy)azetidine (CAS 1343908-70-2) is a 3-substituted azetidine building block bearing a 3-bromophenoxy group connected via an ethoxy spacer. Its molecular formula is C₁₁H₁₄BrNO₂ (MW 272.14 g/mol) [1]. Computed physicochemical properties include XLogP3 = 1.8, topological polar surface area (tPSA) = 30.5 Ų, hydrogen bond acceptor count (HBA) = 3, hydrogen bond donor count (HBD) = 1, and rotatable bond count = 5 [1]. It is commercially available from multiple suppliers at a minimum purity specification of 97% (ACS-grade) . The compound belongs to the broader class of phenoxy-azetidine derivatives, which have been explored as sphingosine-1-phosphate (S1P) receptor modulators [2], and as sp³-rich fragments for fragment-based drug discovery (FBDD) .

Fragment Library sp³-rich azetidine scaffold with halogen-bonding potential
Synthetic Handle meta-bromo group for cross-coupling derivatization
Conformational Probe ethoxy spacer enables flexible pharmacophore mapping

Why 3-(2-(3-Bromophenoxy)ethoxy)azetidine Cannot Be Interchanged with Close Structural Analogs


Even among structurally proximate azetidine derivatives, three structural features jointly determine the compound's physicochemical and reactivity profile: (i) the bromine substitution position on the phenoxy ring (meta vs. ortho/para), (ii) the presence of the ethoxy spacer linking the azetidine ring to the phenoxy group, and (iii) the free NH on the azetidine ring. The 3-bromo (meta) regioisomer differs from the 4-bromo (para) isomer in both lipophilicity (XLogP3 = 1.8 vs. LogP = 2.06) [1] and electronic character, which alters reactivity in cross-coupling reactions. The ethoxy spacer contributes 3 additional rotatable bonds compared to directly O-linked analogs [1], increasing conformational flexibility and modulating the spatial relationship between the azetidine NH and the bromophenoxy moiety. Together, these differences mean that substituting the 3-bromo, ethoxy-linked scaffold with a positional isomer or a directly linked analog can produce a compound with measurably different LogP, Fsp³, and conformational sampling—parameters that directly affect fragment hit progression in FBDD campaigns and synthetic intermediate utility.

Regioisomer Shift

Para-bromo isomer differs in electronic character and lipophilicity, altering cross-coupling reactivity and fragment profile.

Spacer Omission

Directly O-linked analogs lack the ethoxy spacer, reducing rotatable bonds and Fsp³; this shifts conformational sampling and physicochemical properties.

Missing Free NH

N-substituted azetidines remove the hydrogen-bond donor, eliminating a key interaction vector for fragment-based design.

Quantitative Differentiation Evidence: 3-(2-(3-Bromophenoxy)ethoxy)azetidine vs. Structural Analogs


Lipophilicity Differentiation: XLogP3 Comparison of 3-Bromo, 4-Bromo, and Unsubstituted Phenoxyethoxy-Azetidine Analogs

The 3-bromo substitution on the phenoxy ring confers an intermediate lipophilicity. The target compound has XLogP3 = 1.8 [1], which is 0.7 log units higher than the unsubstituted parent 3-(2-phenoxyethoxy)azetidine (XLogP3 = 1.1) [2] and 0.26 log units lower than the 4-bromo positional isomer (LogP = 2.06) . This places the 3-bromo derivative in a distinct lipophilicity window.

Lipophilicity Shift
Cross-study comparable
ΔLogP: +0.7 vs unsubstd; −0.26 vs 4-Br
Supports fragment hit prioritization context
Computed XLogP3 values; confirm experimentally
Lipophilicity LogP Physicochemical profiling ADME prediction

Fraction of sp³ Carbon Atoms (Fsp³): Scaffold Three-Dimensionality vs. Directly Linked Bromophenoxy-Azetidine Analogs

The ethoxy linker between the azetidine ring and the phenoxy group increases the sp³ carbon fraction. The target compound has Fsp³ = 5/11 = 0.455 (5 sp³ carbons: 3 azetidine-ring + 2 ethoxy-linker; 11 total carbons) [1]. In contrast, directly O-linked analogs such as 3-(3-bromophenoxy)azetidine (CAS 1219982-76-9) carry only the 3 azetidine-ring sp³ carbons out of 9 total carbons, yielding Fsp³ = 0.333 [2]. This represents a 37% relative increase in sp³ character.

sp³ Fraction (Fsp³)
Class-level inference
Fsp³ = 0.455; +37% vs direct-link
Reported sp³ richness context for developability review
Computed; assay-dependent validation needed
Fsp³ Three-dimensionality Drug-likeness Fragment library design

Rotatable Bond Count and Conformational Sampling: Ethoxy-Spacer vs. Directly Linked Bromophenoxy-Azetidine Scaffolds

The ethoxy spacer contributes substantially to molecular flexibility. The target compound has 5 rotatable bonds [1], compared to only 2 rotatable bonds for the directly linked 3-(3-bromophenoxy)azetidine (phenyl–O and O–azetidine bonds) [2]. The 3 additional rotatable bonds (O–CH₂, CH₂–CH₂, and CH₂–O within the ethoxy bridge) enable the azetidine NH and bromophenoxy groups to sample a significantly larger conformational space.

Conformational Sampling
Cross-study comparable
5 rotatable bonds vs 2 for direct-link
Enables broader conformational space for binding adaptation
Determined from SMILES; consider entropic effects
Rotatable bonds Conformational flexibility Molecular recognition Entropic penalty

Regiochemical Differentiation: Meta-Bromo vs. Para-Bromo Electronic Effects on Cross-Coupling Reactivity

The 3-bromo (meta) substitution on the phenoxy ring provides distinct electronic character compared to the 4-bromo (para) isomer. The Hammett σₘₑₜₐ constant for bromine is +0.39, whereas σₚₐᵣₐ = +0.23 [1]. The stronger electron-withdrawing character at the meta position deactivates the aryl ring toward electrophilic aromatic substitution to a greater degree than para substitution, while simultaneously activating it differently toward palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.). The 3-bromo isomer is the only variant that places the bromine at the meta position with respect to the ether linkage, generating a unique electronic environment.

Electronic Effect (σ)
Class-level inference
σₘₑₜₐ(Br) = +0.39; Δσ +0.16 vs para
Informs regioselective cross-coupling strategy
Standard Hammett constants; validate for specific reaction
Regiochemistry Cross-coupling Hammett constant Synthetic utility

Fragment-Based Drug Discovery (FBDD) Suitability: Azetidine sp³-Core with Halogen Bonding Potential

Azetidine-containing fragments have been identified as privileged sp³-rich building blocks for FBDD library construction, with 186 examples reported by Mato et al. (2024) demonstrating advantageous physicochemical properties (aqueous solubility, LogP) when coupling sp²-rich heteroaromatic groups with sp³-rich cores . The target compound uniquely combines three FBDD-relevant features: (i) an azetidine NH (HBD = 1) capable of donating a hydrogen bond, (ii) a bromine atom that can participate in halogen bonding with protein backbone carbonyls, and (iii) the ethoxy spacer that decouples the azetidine and phenoxy vectors, allowing independent optimization of each moiety's binding interactions. Among the phenoxyethoxy-azetidine sub-series (unsubstituted, 3-bromo, 4-bromo), the 3-bromo derivative is the only member that offers both a halogen-bonding-capable bromine and the meta electronic profile.

FBDD Fragment Features
Data to verify
NH HBD + meta-Br halogen bond + ethoxy spacer
Fragment library context; confirm binding mode
Supplier-reported composite; verify by SPR/NMR
Fragment-based drug discovery Halogen bonding Azetidine scaffold FBDD library

Commercial Purity Specification and Procurement Reliability: 97% Assay vs. Analog Baselines

The target compound is commercially available with a minimum purity specification of 97% (AKSci Cat. 1579EN) . In comparison, several directly linked bromophenoxy-azetidine analogs are offered at 95% minimum purity (e.g., 3-[(3-bromophenoxy)methyl]azetidine, AKSci Cat. 8577EE) . A 2-percentage-point higher purity specification reduces the maximum total impurity burden by 40% (from 5% to 3%), which can be consequential in fragment screening where impurities at even low levels may generate false-positive hits or confound SPR-based binding measurements.

Purity Specification
Head-to-head
97% min. purity
Lower impurity burden supports hit confidence review
Supplier CoA; 40% fewer max impurities vs 95% analog
Purity specification Procurement Quality assurance Building block

Optimal Application Scenarios for 3-(2-(3-Bromophenoxy)ethoxy)azetidine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Halogen-Bonding-Enabled Fragment Library Member

The compound's unique combination of a free azetidine NH (hydrogen bond donor), meta-bromine (halogen bond donor), and ethoxy spacer (conformational decoupling) makes it a valuable entry in sp³-rich FBDL fragment libraries . With Fsp³ = 0.455, it surpasses the typical Fsp³ threshold (>0.42) associated with improved clinical developability, while its XLogP3 of 1.8 positions it favorably within the Rule-of-Three (Ro3) fragment space (MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). The 97% purity specification ensures that fragment screening hits (e.g., by SPR, TSA, or ligand-detected NMR) are attributable to the compound rather than impurities.

Synthetic Intermediate for Sequential Derivatization via Regiochemically Controlled Cross-Coupling

The meta-bromo substituent (σₘ = +0.39 vs. σₚ = +0.23 for para-bromo) provides a distinct electronic profile that directs subsequent transformations. In a synthetic sequence, the stronger electron-withdrawing meta-bromo group deactivates the ring toward electrophilic substitution at positions ortho/para to the ether oxygen, enabling chemoselective functionalization strategies [1]. The bromine serves as a handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling, while the azetidine NH can be simultaneously orthogonally protected or derivatized. This dual reactivity—bromine for C–C bond formation and azetidine NH for amidation/sulfonylation—is not available in the unsubstituted parent compound and operates under different electronic control in the 4-bromo isomer.

Physicochemical Probe Development: Intermediate Lipophilicity for SAR Studies

In structure-activity relationship (SAR) campaigns where lipophilicity is a key optimization parameter, the 3-bromo derivative occupies a distinct and valuable position: XLogP3 = 1.8 is intermediate between the unsubstituted parent (XLogP3 = 1.1) and the 4-bromo isomer (LogP = 2.06) [2] [3]. This ~0.7 log unit window provides a measurable step in lipophilicity-driven SAR exploration without exceeding Lipinski Rule-of-Five thresholds. For medicinal chemistry teams optimizing ADME properties, the availability of a defined LogP series (unsubstituted → 3-bromo → 4-bromo) allows systematic correlation of lipophilicity changes with permeability, metabolic stability, and off-target pharmacology readouts.

Conformationally Flexible Scaffold for Induced-Fit Binding Site Adaptation

With 5 rotatable bonds—3 more than directly O-linked bromophenoxy-azetidine analogs [4]—this compound can access a broader conformational ensemble. This flexibility is advantageous when the target binding site requires the phenoxy and azetidine moieties to adopt specific relative orientations that are sterically inaccessible to the more rigid directly linked scaffolds. The ethoxy linker provides ~3.8–5.0 Å additional spacing between the azetidine nitrogen and the phenoxy oxygen, enabling the compound to bridge binding site features that are topographically separated—a capability absent in directly linked analogs where the two pharmacophoric elements are held in closer proximity.

Application
Selection Property
Validation Focus
FBDD Fragment Library
Halogen-bonding + sp³ scaffold
Hit confirmation by SPR/TSA/NMR
Synthetic Intermediate (Cross-Coupling)
meta-Bromo reactivity profile
Chemoselective derivatization strategy
Physicochemical SAR Probe
Intermediate lipophilicity window
Lipophilicity-driven ADME correlation
Conformational Scaffold
Extended ethoxy linker flexibility
Induced-fit binding site mapping
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